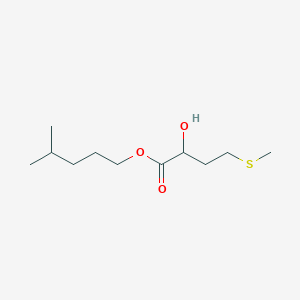
Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, featuring a hydroxy group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with 4-methylpentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.
Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.
Substitution: Formation of 2-hydroxy-4-(substituted)butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on microbial growth and metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester exerts its effects involves interactions with specific molecular targets. The hydroxy and methylthio groups play crucial roles in its reactivity and binding affinity. These functional groups can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: Shares a similar structure but lacks the ester group.
2-Hydroxy-4-(methylthio)butanoic acid isopropyl ester: Another ester derivative with different alkyl substitution.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester is unique due to its specific esterification, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
617673-81-1 |
|---|---|
Molecular Formula |
C11H22O3S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
4-methylpentyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-11(13)10(12)6-8-15-3/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
BUKRZLMEXWYVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)C(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


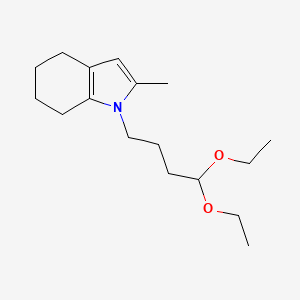
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
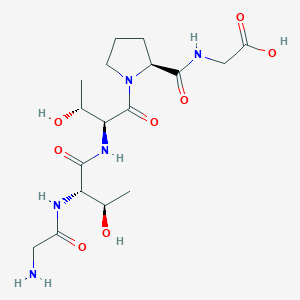
![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
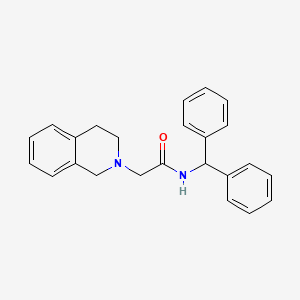
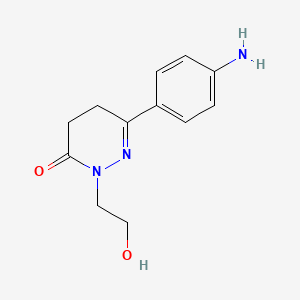
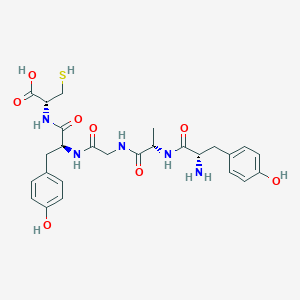
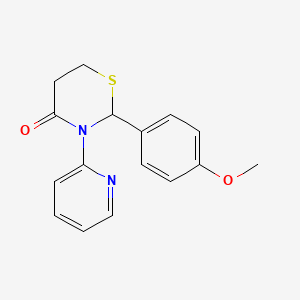
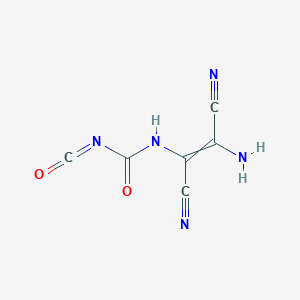
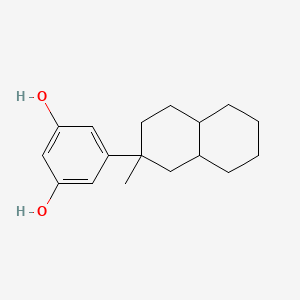
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
